Product packaging for [1-(Oxan-4-yl)ethyl]hydrazine(Cat. No.:)

[1-(Oxan-4-yl)ethyl]hydrazine

Cat. No.: B13239667
M. Wt: 144.21 g/mol
InChI Key: ZKKYTBLLANDRGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(Oxan-4-yl)ethyl]hydrazine (CAS 1598821-89-6) is a versatile chemical intermediate of significant interest in medicinal and organic chemistry. Its structure, featuring a hydrazine moiety linked to a tetrahydropyran (oxan-4-yl) group, makes it a valuable scaffold for constructing more complex molecules. The compound is a key synthetic precursor in the development of novel active ingredients. Its primary research value lies in its application as a building block for the synthesis of heterocyclic compounds, which are core structures in numerous pharmaceuticals and agrochemicals . Hydrazine derivatives are widely employed in the preparation of various nitrogen-containing heterocycles, such as pyrazoles and triazoles, which are privileged scaffolds in drug discovery for their diverse biological activities . Researchers utilize this compound to introduce the 1-(oxan-4-yl)ethyl group into molecular frameworks, potentially modulating the solubility, metabolic stability, and overall potency of target compounds. The tetrahydropyran ring is a common motif in medicinal chemistry, often used as a bioisostere for phenyl or piperidine rings to improve physicochemical properties. This reagent is strictly for research and development applications in laboratory settings. This compound is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16N2O B13239667 [1-(Oxan-4-yl)ethyl]hydrazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

1-(oxan-4-yl)ethylhydrazine

InChI

InChI=1S/C7H16N2O/c1-6(9-8)7-2-4-10-5-3-7/h6-7,9H,2-5,8H2,1H3

InChI Key

ZKKYTBLLANDRGK-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCOCC1)NN

Origin of Product

United States

Advanced Synthetic Methodologies and Strategic Approaches for 1 Oxan 4 Yl Ethyl Hydrazine

In-depth Retrosynthetic Dissection of the [1-(Oxan-4-yl)ethyl]hydrazine Scaffold

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available starting materials. amazonaws.com For this compound, the analysis begins by identifying the key chemical bonds that can be strategically disconnected.

The most logical disconnection is at the carbon-nitrogen (C-N) bond of the hydrazine (B178648) moiety. This bond is typically formed late in a synthesis. This disconnection simplifies the target molecule into two key synthons: a 1-(oxan-4-yl)ethyl electrophile and a hydrazine nucleophile.

A further disconnection of the carbon-carbon (C-C) bond between the ethyl group and the oxane ring is also a viable strategy. This would lead to an oxane-based synthon and a two-carbon unit, which could be joined, for example, through a Grignard or Wittig-type reaction. These disconnections suggest that the synthesis can be approached by building the oxane ring first and then attaching the ethylhydrazine (B1196685) side chain, or by constructing the side chain and then forming the heterocyclic ring system.

Exploration of Convergent and Divergent Synthetic Pathways to Alkylhydrazines and Oxane Derivatives

The synthesis of this compound can be approached using either convergent or divergent strategies, each offering distinct advantages.

In contrast, a divergent synthesis begins with a central core molecule that is successively elaborated with different building blocks. wikipedia.org In this context, one could start with a functionalized oxane core and then build the ethylhydrazine side chain step-by-step. This approach is particularly useful for creating a library of related compounds for structure-activity relationship studies. wikipedia.org

Reductive Alkylation Strategies for Hydrazine Functionalization

Reductive alkylation is a powerful and direct method for the functionalization of hydrazines. This process typically involves the condensation of a hydrazine with a carbonyl compound (an aldehyde or ketone) to form a hydrazone intermediate, which is then reduced in situ to the corresponding alkylated hydrazine.

An efficient, one-pot method for the direct reductive alkylation of hydrazine derivatives utilizes α-picoline-borane as the reducing agent. organic-chemistry.orgthieme-connect.com This approach avoids the need to isolate the intermediate hydrazone and is suitable for industrial applications due to its use of less toxic reagents. organic-chemistry.org The reaction conditions can be fine-tuned to produce either mono- or di-alkylated hydrazines. thieme-connect.com For the synthesis of this compound, this would involve reacting hydrazine with 1-(oxan-4-yl)ethan-1-one in the presence of a suitable reducing agent.

Enzymatic methods have also been developed for reductive hydrazinations. Imine reductases (IREDs) have been shown to catalyze the reductive amination of various carbonyls with hydrazines to produce substituted acyclic and cyclic N-alkylhydrazines. nih.gov

Table 1: Comparison of Reductive Alkylation Methods for Hydrazine

Method Reagents Advantages Disadvantages
Chemical Reduction Carbonyl compound, Hydrazine, α-Picoline-borane organic-chemistry.orgthieme-connect.com One-pot procedure, suitable for large scale, avoids toxic reagents. organic-chemistry.org May require optimization to control the degree of alkylation.
Enzymatic Reduction Carbonyl compound, Hydrazine, Imine Reductase (IRED) nih.gov High selectivity, mild reaction conditions. Enzyme availability and stability can be a limitation.

Methodologies for Installing the 1-(Oxan-4-yl)ethyl Moiety

The 1-(oxan-4-yl)ethyl group is a key structural feature. Its installation can be achieved through several synthetic routes. One common approach involves the reaction of an organometallic reagent with an appropriate oxane-containing electrophile. For example, treating oxane-4-carbaldehyde with methylmagnesium bromide would yield 1-(oxan-4-yl)ethan-1-ol. nih.gov This alcohol can then be converted to a suitable leaving group (e.g., a tosylate or halide) and subsequently reacted with hydrazine or a protected hydrazine derivative.

Alternatively, 1-(oxan-4-yl)ethan-1-one can serve as a precursor. As mentioned previously, this ketone can undergo reductive amination with hydrazine to directly form the target molecule.

Cyclization Approaches to the Oxane Ring System

The oxane (tetrahydropyran) ring is a common motif in many natural products and pharmaceuticals. Its synthesis can be accomplished through various cyclization strategies. The inherent ring strain in four-membered rings like oxetane (B1205548) makes their cyclization challenging, often requiring anions and good leaving groups; however, the formation of six-membered rings like oxane is generally more favorable. acs.org

One of the most fundamental methods is the intramolecular Williamson ether synthesis, which involves the cyclization of a halo-alcohol. For instance, a 1,5-halohydrin can be treated with a base to induce ring closure to the corresponding tetrahydropyran (B127337).

Another powerful method is the acid-catalyzed cyclization of polyols or epoxy alcohols. For example, 4,5-epoxy alcohols can undergo intramolecular ring-opening to form either tetrahydrofuran (B95107) (a five-membered ring) or tetrahydropyran (a six-membered ring). nih.gov According to Baldwin's rules for ring closure, both the 5-exo-tet and 6-exo-tet cyclizations are favored processes. nih.gov

Additionally, oxidative cyclization reactions provide a modern approach to constructing tetrahydrofuran and, by extension, tetrahydropyran rings. These reactions can be triggered by the oxidation of enol ethers or ketene (B1206846) dithioacetals, leading to radical cation intermediates that are trapped by an internal alcohol nucleophile. nih.gov

Catalytic and Stereoselective Synthesis of this compound and Related Analogues

The development of catalytic and stereoselective methods is crucial for the efficient and environmentally friendly synthesis of chiral molecules like this compound. The ethyl moiety attached to the oxane ring contains a stereocenter, making enantioselective synthesis a key consideration.

Development of Enantioselective and Diastereoselective Synthetic Routes

Achieving stereocontrol in the synthesis of this compound can be approached in several ways. Asymmetric reduction of the precursor ketone, 1-(oxan-4-yl)ethan-1-one, using a chiral reducing agent or a catalyst could establish the stereocenter in the corresponding alcohol, which can then be carried through the synthesis.

For the hydrazine portion, enantioselective methods for the synthesis of α-hydrazino aldehydes from alcohols and N-Boc hydrazine have been developed. organic-chemistry.org This approach uses an in situ aerobic dual oxidation combined with asymmetric organocatalysis, achieving excellent enantioselectivity. organic-chemistry.org While this specific method yields an aldehyde, the principles could be adapted for the synthesis of related chiral hydrazine derivatives.

Furthermore, palladium-catalyzed enantioselective additions of arylboronic acids to hydrazones derived from formylphosphonates have been reported to produce α-aryl α-hydrazino phosphonates with high enantioselectivity (up to 99% ee). nih.gov This demonstrates the feasibility of catalytic asymmetric additions to hydrazone systems to create chiral hydrazine products.

Application of Homogeneous and Heterogeneous Catalysis in Synthesis

Catalysis offers a powerful tool for the efficient and selective synthesis of this compound, primarily through the reductive amination of a suitable ketone precursor, 1-(oxan-4-yl)ethan-1-one, with hydrazine. Both homogeneous and heterogeneous catalysts can be employed for this transformation, each with distinct advantages.

Homogeneous Catalysis: Homogeneous catalysts, which are soluble in the reaction medium, often exhibit high activity and selectivity under mild conditions. For the reductive amination leading to this compound, complexes of iridium, ruthenium, and rhodium have shown efficacy in related transformations. For instance, Cp*Ir complexes with a 2-picolinamide moiety can catalyze the direct reductive amination of ketones using ammonium (B1175870) formate (B1220265) as both the nitrogen and hydrogen source organic-chemistry.org. While this specific example uses an ammonia (B1221849) surrogate, the principle can be extended to hydrazine. The general mechanism involves the formation of a hydrazone intermediate from the ketone and hydrazine, followed by catalytic reduction.

Potential Homogeneous Catalysts for Reductive Amination:

Catalyst Type Ligand System Potential Advantages
Iridium(III) Complexes Picolinamide, Diamine High activity, mild conditions
Ruthenium(II) Complexes Diphosphine, p-cymene Good functional group tolerance

Heterogeneous Catalysis: Heterogeneous catalysts, which exist in a different phase from the reactants, are highly valued in industrial processes due to their ease of separation from the product and potential for recyclability. For the synthesis of this compound, supported metal catalysts are particularly relevant. Nickel-based catalysts, such as Raney nickel or nickel supported on mesostructured alumina, have proven to be effective for the reductive amination of ketones using hydrazine hydrate (B1144303) as both the nitrogen and hydrogen source rsc.org. This approach is attractive due to the low cost and high activity of nickel catalysts rsc.org.

Other promising heterogeneous catalysts include noble metals like platinum, palladium, and rhodium supported on carbon (e.g., Pt/C, Pd/C, Rh/C). These catalysts are well-established for hydrogenation reactions and can effectively reduce the hydrazone intermediate formed in situ. The choice of catalyst and support can significantly influence the reaction's efficiency and selectivity.

Comparison of Common Heterogeneous Catalysts:

Catalyst Support Typical Reaction Conditions Key Features
Nickel Alumina, Raney Ni Moderate temperature and pressure Cost-effective, high activity
Platinum Carbon Mild temperature and pressure High efficiency, good selectivity
Palladium Carbon Mild temperature and pressure Widely used, versatile

The reaction proceeds via a "borrowing hydrogen" or "hydrogen transfer" mechanism, where the catalyst first dehydrogenates an alcohol (if used as a starting material) to a ketone, which then forms a hydrazone with hydrazine. The catalyst then utilizes the "borrowed" hydrogen to reduce the C=N double bond of the hydrazone to afford the final hydrazine product. Alternatively, an external hydrogen source can be used.

Green Chemistry Principles and Sustainable Synthesis Protocols for this compound

The integration of green chemistry principles into the synthesis of this compound is essential for developing environmentally benign and economically viable processes. Key areas of focus include the use of solvent-free methods, atom-economical reactions, and alternative energy sources.

Solvent-Free Synthesis: Conducting reactions without a solvent minimizes waste, reduces environmental impact, and can simplify product purification. Reductive amination reactions can often be performed under solvent-free conditions researchgate.net. For the synthesis of this compound, a mixture of 1-(oxan-4-yl)ethan-1-one, hydrazine, and a solid reducing agent (such as sodium borohydride (B1222165) activated by a solid acid) could be reacted directly, potentially with gentle heating researchgate.net. Mechanochemical methods, as discussed below, are inherently solvent-free.

Atom-Economical Reactions: Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Catalytic reductive amination is an inherently atom-economical process, as the main byproduct is water. When using hydrazine as both the nitrogen and hydrogen source, the atom economy is further improved as no external reducing agent is required rsc.org.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and improved product purity compared to conventional heating rsc.orgnih.gov. The synthesis of hydrazones, the key intermediates in the reductive amination pathway to this compound, can be greatly accelerated using microwave assistance, often in the absence of a solvent nih.gov. The subsequent reduction step could also potentially be performed under microwave irradiation in the presence of a suitable catalyst. Microwave-assisted cyclocondensation of hydrazine derivatives has also been reported, highlighting the utility of this technique for reactions involving hydrazines organic-chemistry.orgresearchgate.net.

Mechanochemical Synthesis: Mechanochemistry, which involves inducing reactions through mechanical force (e.g., ball milling), is a cornerstone of green chemistry due to its solvent-free nature and potential for high efficiency youtube.com. The formation of hydrazones from ketones and hydrazines has been successfully demonstrated using mechanochemical methods, often without the need for a catalyst and resulting in high yields and purity nih.govresearchgate.netmdpi.comnih.gov. The synthesis of this compound could be envisioned as a two-step mechanochemical process: first, the formation of the hydrazone by milling 1-(oxan-4-yl)ethan-1-one with hydrazine, followed by a second milling step with a solid reducing agent to yield the final product.

Overview of Green Synthesis Techniques:

Technique Principle Potential Advantages for Synthesis
Solvent-Free Reactants are mixed directly without a solvent. Reduced waste, simplified purification, lower cost.
Microwave-Assisted Uses microwave energy to heat the reaction mixture. Faster reaction rates, higher yields, improved purity. rsc.orgnih.gov

Methodologies for Yield Optimization and Purity Enhancement in Large-Scale Synthesis

Transitioning the synthesis of this compound from the laboratory to a larger scale requires careful optimization of reaction parameters and the development of robust purification protocols to ensure high yield and purity.

Yield Optimization: The optimization of a chemical reaction involves systematically varying parameters to find the conditions that provide the highest yield of the desired product. For the catalytic reductive amination to produce this compound, key parameters to optimize include:

Catalyst Selection and Loading: Screening different catalysts (e.g., Ni, Pt, Pd on various supports) and optimizing the catalyst-to-substrate ratio is crucial.

Temperature and Pressure: These parameters significantly affect reaction rates and selectivity. An optimal balance must be found to maximize the formation of the desired product while minimizing side reactions.

Reactant Stoichiometry: The molar ratio of the ketone, hydrazine, and reducing agent (if used) needs to be fine-tuned.

Solvent: If a solvent is used, its nature can influence catalyst activity and product solubility.

Design of Experiments (DoE) is a statistical tool that can be employed to efficiently explore the effects of multiple variables simultaneously, leading to a more rapid optimization of the reaction conditions.

Purity Enhancement: Achieving high purity is critical, especially if the compound is intended for pharmaceutical applications. Common impurities in the synthesis of this compound could include unreacted starting materials, the intermediate hydrazone, and byproducts from over-alkylation or side reactions.

Purification Techniques for Large-Scale Synthesis:

Technique Description Applicability
Crystallization The product is precipitated from a solution in a crystalline form, leaving impurities behind in the mother liquor. Highly effective for solid products, can be scaled up.
Distillation Components of a liquid mixture are separated based on differences in their boiling points. Suitable for liquid products, can be performed under vacuum for high-boiling compounds.
Chromatography A mixture is separated by distributing its components between a stationary phase and a mobile phase. Can provide very high purity, but can be expensive and challenging to scale up. Preparative HPLC is an option for high-value products.

| Extraction | A substance is transferred from one phase to another (e.g., liquid-liquid extraction) based on differences in solubility. | Useful for initial workup and removal of certain types of impurities. |

For this compound, a likely purification strategy would involve an initial workup with extraction to remove water-soluble byproducts, followed by crystallization or distillation of the crude product to achieve the desired purity. The choice of the final purification method will depend on the physical properties of the compound (e.g., whether it is a solid or a liquid at room temperature) and the nature of the impurities.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 1 Oxan 4 Yl Ethyl Hydrazine

Investigation of the Nucleophilic Reactivity of the Hydrazine (B178648) Nitrogen Atoms

The hydrazine moiety in [1-(Oxan-4-yl)ethyl]hydrazine contains two nitrogen atoms, both of which possess lone pairs of electrons and are therefore nucleophilic. The reactivity of these nitrogen atoms is a crucial aspect of the compound's chemical behavior. In substituted hydrazines, the nucleophilicity of the two nitrogen atoms can differ. The terminal nitrogen (Nβ) is generally more nucleophilic than the substituted nitrogen (Nα) due to reduced steric hindrance and the electron-donating effect of the alkyl group on the adjacent nitrogen.

The presence of the [1-(Oxan-4-yl)ethyl] substituent, a secondary alkyl group, influences the nucleophilicity of the hydrazine nitrogens. Alkyl groups are generally electron-donating, which should increase the electron density on the nitrogen atoms and enhance their nucleophilicity compared to unsubstituted hydrazine. However, the steric bulk of the [1-(Oxan-4-yl)ethyl] group can hinder the approach of the Nα nitrogen to an electrophile, making the Nβ nitrogen the more likely site of initial nucleophilic attack in many reactions.

Studies on the nucleophilicity of various amines and hydrazines have shown that hydrazines, in general, are more nucleophilic than ammonia (B1221849), a phenomenon sometimes attributed to the "alpha effect," where the presence of an adjacent atom with a lone pair of electrons enhances nucleophilicity. masterorganicchemistry.comstackexchange.com While the magnitude of the alpha effect is a subject of ongoing discussion, the increased nucleophilicity of hydrazines compared to amines of similar basicity is well-documented. researchgate.netacs.orgnih.gov

Table 1: Comparison of Nucleophilicity Parameters for Representative Amines and Hydrazines (Note: Data for this compound is not available; this table presents data for related compounds to illustrate general trends.)

NucleophilepKaHNucleophilicity Parameter (N) in Acetonitrile
Ammonia16.511.33
Methylamine18.316.71
Hydrazine15.516.56
Methylhydrazine15.617.58 (attack at Nβ)

Data sourced from studies on reactions with benzhydrylium ions. researchgate.netacs.org

Mechanistic Pathways of Hydrazone Formation and Subsequent Transformations

A characteristic reaction of this compound is its condensation with aldehydes and ketones to form hydrazones. wikipedia.orgchemtube3d.com This reaction is of significant importance in synthetic organic chemistry. The general mechanism for hydrazone formation is well-established and proceeds via a two-step process: nucleophilic addition of the hydrazine to the carbonyl carbon, followed by dehydration of the resulting carbinolamine intermediate. libretexts.orglibretexts.orgquimicaorganica.org

The reaction is typically catalyzed by acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the hydrazine. nih.gov However, at very low pH, the hydrazine itself can be protonated, rendering it non-nucleophilic and thus slowing down the reaction. nih.gov The optimal pH for hydrazone formation is therefore typically mildly acidic. The reaction can also proceed under basic conditions, which is particularly useful for substrates with acid-sensitive functional groups. stackexchange.com

For this compound, the initial nucleophilic attack on the carbonyl carbon is expected to occur primarily via the more accessible terminal nitrogen atom (Nβ).

The mechanistic steps are as follows:

Nucleophilic Attack: The terminal nitrogen of this compound attacks the electrophilic carbonyl carbon of the aldehyde or ketone.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a zwitterionic intermediate which then rearranges to a neutral carbinolamine.

Dehydration: The hydroxyl group of the carbinolamine is protonated under acidic conditions, making it a good leaving group (water). The lone pair on the adjacent nitrogen then assists in the elimination of water, forming a C=N double bond.

Deprotonation: A final deprotonation step yields the stable hydrazone product.

The rate-limiting step in hydrazone formation is generally the dehydration of the tetrahedral intermediate, especially at neutral pH. nih.govnih.govacs.org

Subsequent Transformations:

The resulting hydrazones are versatile intermediates that can undergo further transformations. One of the most notable is the Wolff-Kishner reduction , where the hydrazone is treated with a strong base at high temperatures to reduce the carbonyl group to a methylene (B1212753) group (an alkane). libretexts.orglibretexts.org This reaction proceeds via the formation of a carbanion after the expulsion of nitrogen gas. pressbooks.pub

Hydrazones can also be susceptible to hydrolysis, reverting to the parent carbonyl compound and hydrazine, particularly under acidic conditions. wikipedia.org The stability of hydrazones towards hydrolysis is generally lower than that of oximes. wikipedia.org

Intramolecular and Intermolecular Reactions Involving the Oxane Ring

While the primary reactive center of this compound is the hydrazine moiety, the oxane ring is not entirely inert. Under specific conditions, it can participate in both intramolecular and intermolecular reactions.

Intramolecular Reactions:

The potential for intramolecular reactions is largely dependent on the conformational flexibility of the molecule, which could bring the hydrazine group into proximity with the oxane ring. However, the saturated nature of the oxane ring makes it relatively unreactive. Ring-opening reactions of ethers typically require harsh conditions, such as strong acids, which might first lead to the degradation of the hydrazine moiety. Therefore, intramolecular reactions involving the cleavage of the oxane ring are generally not expected under standard reaction conditions.

Intermolecular Reactions:

The oxane ring is a cyclic ether and, as such, is a relatively non-polar and unreactive part of the molecule. Its main contribution to intermolecular interactions would be through weak van der Waals forces. The ether oxygen has lone pairs of electrons and can act as a hydrogen bond acceptor, potentially influencing the solvation of the molecule and its interactions with other polar species in the reaction medium. However, it is not expected to participate in covalent bond-forming intermolecular reactions under typical synthetic conditions.

Kinetic and Thermodynamic Studies of Key Reactions

Quantitative data on the kinetics and thermodynamics of reactions involving this compound are scarce in the literature. However, general principles from studies of similar compounds can provide valuable insights.

Kinetics of Hydrazone Formation:

The rate of hydrazone formation is influenced by several factors, including the structure of the carbonyl compound, the structure of the hydrazine, the pH of the reaction medium, and the presence of catalysts. nih.govnih.gov

Electronic Effects: Electron-withdrawing groups on the carbonyl compound generally increase the rate of reaction by making the carbonyl carbon more electrophilic. nih.govresearchgate.net Conversely, electron-donating groups on the hydrazine increase its nucleophilicity and reaction rate. nih.govacs.org

Steric Effects: Steric hindrance around the carbonyl group or the nucleophilic nitrogen can slow down the reaction. nih.gov However, steric crowding can sometimes accelerate the breakdown of the tetrahedral intermediate, leading to complex kinetic profiles. nih.gov

Catalysis: The reaction is subject to general acid catalysis. nih.gov Aniline and its derivatives are also known to act as nucleophilic catalysts, accelerating the reaction at neutral pH. nih.gov

Table 2: Representative Rate Constants for Hydrazone Formation (Note: This table provides data for various hydrazines reacting with p-nitrobenzaldehyde at pH 7.4 to illustrate the impact of hydrazine structure on reaction rates. Data for this compound is not available.)

HydrazineRate Constant (M⁻¹s⁻¹)
Phenylhydrazine0.23
4-Methoxyphenylhydrazine0.45
2,4,6-Trimethylphenylhydrazine1.0
Pentafluorophenylhydrazine0.09

Data adapted from studies on hydrazone formation kinetics. nih.govacs.org

Thermodynamics of Hydrazone Formation:

The formation of hydrazones is generally a thermodynamically favorable process, with equilibrium constants typically in the range of 10⁴ to 10⁶ M⁻¹. nih.gov This indicates that the equilibrium lies far to the side of the hydrazone product under most conditions. The stability of the C=N double bond and the formation of a stable water molecule as a byproduct contribute to the favorable thermodynamics. The equilibrium can, however, be shifted back towards the reactants by the addition of excess water, consistent with Le Chatelier's principle.

Pathways of Decomposition and Stability Under Various Reaction Conditions

The stability of this compound is a critical consideration for its storage and use in chemical synthesis. Like other hydrazines, it can undergo decomposition through various pathways, particularly oxidation.

Oxidative Decomposition:

Hydrazines are reducing agents and are susceptible to oxidation. The oxidation of hydrazines can be complex, yielding a variety of products including nitrogen gas, ammonia, and, in some cases, azo compounds. mdpi.com The presence of oxygen and metal ions can catalyze the autoxidation of hydrazines in aqueous solutions. researchgate.net Oxidative degradation can also be intentionally carried out using oxidizing agents such as sodium hypochlorite (B82951), potassium permanganate, or potassium iodate. nih.govosti.gov However, such oxidative methods can sometimes produce carcinogenic byproducts like N-nitrosamines. nih.govosti.gov Diacylhydrazines, for instance, are stable to oxygen but are rapidly decomposed by sodium hypochlorite into a carboxylic acid and nitrogen gas. mdpi.com

Thermal Stability:

Substituted hydrazines generally exhibit moderate thermal stability. At elevated temperatures, decomposition can occur, often involving the cleavage of the N-N bond. The specific decomposition temperature and products for this compound are not documented, but would likely depend on the conditions (e.g., presence of catalysts or other reagents).

Stability in Acidic and Basic Media:

In strongly acidic solutions, hydrazines are protonated to form hydrazinium (B103819) ions. This protonation deactivates the nucleophilicity of the hydrazine but can increase its stability towards oxidation. researchgate.net In the presence of excess hydrochloric acid, hydrazones can be hydrolyzed back to the parent ketone and hydrazine hydrochloride. illinois.edu

Under basic conditions, the N-H protons of the hydrazine can be removed. The resulting anions are highly reactive. The Wolff-Kishner reduction, for example, relies on the deprotonation of the hydrazone intermediate under strongly basic conditions at high temperatures. libretexts.orglibretexts.org

Advanced Spectroscopic and Structural Characterization Methodologies

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic connectivity and spatial arrangement of atoms within the [1-(Oxan-4-yl)ethyl]hydrazine molecule.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum of this compound provides initial information about the number and types of protons and their immediate electronic environment. The ¹³C NMR spectrum complements this by revealing the number of unique carbon environments. Due to the lack of direct experimental spectra in publicly available literature for this compound, representative chemical shifts are predicted based on known values for 4-substituted oxane and ethylhydrazine (B1196685) moieties.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Multiplicity (¹H)
1~1.0-1.2~15-20Doublet
2~2.8-3.0~55-60Quartet
3~1.4-1.6~40-45Multiplet
4, 8~1.2-1.4~30-35Multiplet
5, 7~3.8-4.0~65-70Multiplet
6~3.2-3.4~65-70Multiplet
NH/NH₂Variable-Broad Singlet

Note: Chemical shifts are highly dependent on the solvent and pH. The hydrazine (B178648) protons (NH/NH₂) are exchangeable and may appear as a broad signal or not be observed at all.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment establishes ¹H-¹H coupling correlations. For this compound, COSY would show correlations between the methyl protons (1) and the methine proton (2), and among the protons of the oxane ring (3, 4, 5, 6, 7, 8), confirming their connectivity. wikipedia.orgsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C atoms. wikipedia.org This is crucial for assigning the carbon signals based on their attached protons. For instance, the signal for C1 would correlate with the doublet of the methyl protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) ¹H-¹³C correlations, which is instrumental in piecing together the molecular skeleton. wikipedia.orgsdsu.edu For example, the methyl protons (1) would show a correlation to the methine carbon (C2) and the oxane carbon (C3).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the stereochemistry and preferred conformation of the molecule. For instance, NOE correlations between the methine proton (2) and specific protons on the oxane ring would help to define the orientation of the ethylhydrazine substituent relative to the ring.

In the absence of experimental data or to validate experimental findings, computational methods are employed to predict NMR chemical shifts and coupling constants. uncw.edunih.gov Density Functional Theory (DFT) calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can provide theoretical NMR parameters. uncw.edu The process typically involves:

Conformational Search: Identifying the low-energy conformers of the molecule.

Geometry Optimization: Optimizing the geometry of each conformer at a suitable level of theory.

NMR Calculation: Calculating the isotropic shielding values for each nucleus.

Boltzmann Averaging: Calculating a weighted average of the chemical shifts based on the population of each conformer.

These predicted spectra can then be compared with experimental data to confirm the structural assignment. Discrepancies between predicted and experimental values can often be rationalized by considering solvent effects or dynamic processes. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with high accuracy. For this compound (C₇H₁₆N₂O), the expected exact mass can be calculated and compared with the experimental value, typically with an error of less than 5 ppm.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion.

Loss of small neutral molecules: Elimination of ammonia (B1221849) (NH₃) or diazene (B1210634) (N₂H₂).

Cleavage of the N-N bond.

Ring opening of the oxane moiety.

The fragmentation of diacylhydrazine derivatives has been studied, revealing complex rearrangements. nih.gov Similar intricate pathways could be anticipated for this compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be used to study its conformational properties. These two techniques are often complementary. thermofisher.com

Characteristic Vibrational Modes:

N-H Stretching: Hydrazine derivatives typically show N-H stretching vibrations in the region of 3200-3400 cm⁻¹. The presence of one or two bands can sometimes distinguish between primary and secondary amines.

C-H Stretching: Aliphatic C-H stretching vibrations are expected in the 2850-3000 cm⁻¹ region.

N-H Bending: The N-H bending (scissoring) mode of the -NH₂ group usually appears around 1600-1650 cm⁻¹.

C-O-C Stretching: The characteristic asymmetric and symmetric C-O-C stretching vibrations of the oxane ring are expected in the fingerprint region, typically around 1050-1150 cm⁻¹.

C-N Stretching: The C-N stretching vibration is typically found in the 1000-1250 cm⁻¹ range.

Conformational Analysis: The vibrational spectra can be sensitive to the conformation of the molecule. By comparing experimental spectra with those calculated for different conformers using computational methods (e.g., DFT), it may be possible to gain insight into the preferred conformation in the solid state (FT-IR, Raman) or in solution (with appropriate solvent modeling).

X-ray Crystallography for Absolute Configuration and Solid-State Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute configuration if it is chiral. nih.gov For this compound, which possesses a stereocenter at the carbon atom bearing the hydrazine group, X-ray crystallography of a single crystal of one enantiomer (or a salt with a chiral counter-ion) would unambiguously determine its absolute (R or S) configuration.

Chiroptical Spectroscopy (e.g., ECD, ORD) for Stereochemical Characterization of Chiral Derivatives (if applicable)

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are powerful for investigating the stereochemistry of chiral molecules in solution. Since this compound is a chiral molecule, these techniques can be applied to its enantiomers.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the absolute configuration and conformation of the molecule. Experimental ECD spectra can be compared with those predicted by time-dependent DFT (TD-DFT) calculations to assign the absolute configuration of the enantiomers.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The shape of the ORD curve is related to the ECD spectrum through the Kronig-Kramers relations and can also be used for stereochemical analysis.

While the hydrazine group itself is not a strong chromophore in the accessible UV-Vis region, derivatization of the hydrazine with a chromophoric group can enhance the ECD signal, facilitating the stereochemical analysis of chiral hydrazine derivatives. nih.gov

In Silico Analysis and Computational Chemistry Studies on 1 Oxan 4 Yl Ethyl Hydrazine

Quantum Chemical Calculations of Molecular Geometry and Conformational Landscape

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and stability of molecules. For [1-(Oxan-4-yl)ethyl]hydrazine, these calculations elucidate the preferred spatial arrangement of its constituent parts: the oxane ring, the ethyl linker, and the terminal hydrazine (B178648) group.

Conformational Analysis of the Oxane Ring and Hydrazine Moiety

The structural flexibility of this compound is primarily dictated by the conformational preferences of the oxane ring and the rotational freedom around the single bonds of the ethylhydrazine (B1196685) side chain. The oxane (tetrahydropyran) ring predominantly adopts a stable chair conformation to minimize steric and torsional strain. In this conformation, substituents can occupy either axial or equatorial positions.

Computational studies on similar 4-substituted oxane systems indicate that the equatorial position is generally energetically favored for substituents to avoid 1,3-diaxial interactions, which are a source of steric strain. Therefore, the ethylhydrazine group in this compound is expected to preferentially occupy the equatorial position on the oxane ring.

Further conformational complexity arises from the rotation around the C-C and C-N bonds of the side chain and the N-N bond of the hydrazine moiety. The relative orientation of the lone pairs on the two nitrogen atoms in the hydrazine group leads to different conformers, typically anti (trans) and syn (gauche) arrangements. The anti-conformer, where the lone pairs are oriented 180° apart, is often the most stable due to minimized lone pair-lone pair repulsion.

Tautomeric Equilibria and Isomerism Studies

This compound can theoretically exist in different tautomeric forms, although the hydrazine form is overwhelmingly stable. Tautomerism in simple hydrazines is not common under standard conditions. Isomerism in this molecule is primarily conformational, as discussed above. Stereoisomerism is also possible if a chiral center is introduced, but the parent molecule possesses a plane of symmetry and is therefore achiral. Computational studies would typically confirm the high energy barrier for tautomerization, reinforcing the predominance of the hydrazine isomer.

Electronic Structure and Reactivity Descriptors from DFT Calculations

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules. These calculations provide valuable descriptors that help predict how a molecule will behave in a chemical reaction.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Chemical Potentials

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity).

For this compound, the HOMO is expected to be localized primarily on the terminal nitrogen atom (-NH2) of the hydrazine moiety. This is due to the presence of high-energy lone pair electrons on this nitrogen, making it the primary site for nucleophilic attack. The LUMO, conversely, is likely distributed across the σ* antibonding orbitals of the C-N and N-N bonds.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. From the HOMO and LUMO energies, global reactivity descriptors such as chemical potential, hardness, and electrophilicity can be calculated to quantify the molecule's reactivity.

Table 1: Hypothetical DFT-Calculated Electronic Properties

Parameter Description Predicted Value Range
EHOMO Energy of the Highest Occupied Molecular Orbital -6.0 to -7.5 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital 1.5 to 3.0 eV
HOMO-LUMO Gap Energy difference indicating chemical reactivity 7.5 to 10.5 eV
Chemical Potential (μ) Electron donating/accepting tendency -2.25 to -2.75 eV

Note: These values are illustrative and based on typical ranges for similar organic molecules. Actual values would require specific DFT calculations.

Electrostatic Potential Surface (MEP) Mapping for Reaction Site Prediction

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map displays regions of different electrostatic potential on the electron density surface.

Negative Potential Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. For this compound, the most negative potential is expected to be concentrated around the nitrogen atoms of the hydrazine group, particularly the terminal -NH2, due to the presence of lone pair electrons. The oxygen atom in the oxane ring would also exhibit a region of negative potential.

Positive Potential Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. The hydrogen atoms attached to the nitrogen atoms are expected to be the most positive regions, indicating their potential role as hydrogen bond donors.

The MEP surface would clearly indicate that the terminal nitrogen of the hydrazine moiety is the most probable site for reactions with electrophiles, such as in alkylation or acylation reactions.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry allows for the detailed exploration of reaction pathways, including the identification of transition states and the calculation of activation energies. This provides a deeper understanding of reaction kinetics and mechanisms.

For this compound, a common reaction to model would be its condensation with a carbonyl compound (an aldehyde or a ketone) to form a hydrazone. Computational modeling of this reaction would involve:

Reactant Complex Formation: Modeling the initial approach of the hydrazine to the carbonyl compound.

Transition State Search: Identifying the geometry and energy of the transition state for the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon. This is the highest energy point along the reaction coordinate for this step.

Intermediate Formation: Characterizing the tetrahedral intermediate formed after the initial attack.

Dehydration Step: Modeling the subsequent elimination of a water molecule to form the final hydrazone product, including the identification of the transition state for this elimination.

Energy Profiles and Activation Barriers for Key Transformations

Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surface for chemical reactions and conformational changes. nih.gov This analysis allows for the determination of reaction pathways, transition states, and the associated energy barriers (activation energies) that govern the kinetics of a transformation. nih.gov For hydrazine derivatives, key transformations of interest include rotational barriers around the N-N bond, conformational changes of the oxane ring, and decomposition pathways like N-N or N-H bond cleavage.

For instance, studies on hydrazine decomposition on catalytic surfaces have utilized DFT to calculate the activation barriers for successive dehydrogenation or N-N bond scission steps. rsc.org Such calculations reveal the most favorable reaction pathways by comparing the energy required to overcome each transition state. A typical process involves locating the optimized geometries of reactants, products, and transition states on the potential energy surface. The activation barrier is then calculated as the energy difference between the transition state and the reactant state. nih.gov

While specific data for this compound is not published, the following table illustrates the type of data generated in a DFT study on the decomposition of a related compound, hydrazine (N₂H₄), on a copper surface. This demonstrates how energy barriers for competing pathways are calculated and compared.

Interactive Table 1: Example of Calculated Activation Barriers for Hydrazine Decomposition Pathways
Reaction PathwayInitial StateFinal StateActivation Barrier (eV)Reaction Energy (eV)
N-N Bond ScissionN₂H₄2 NH₂0.86-0.87
N-H Bond ScissionN₂H₄N₂H₃ + H> 1.0 (Not favorable)Not favorable

Note: Data is illustrative and based on the decomposition of hydrazine on a Cu(111) surface to demonstrate the concept of activation barrier calculation. rsc.org

This type of analysis for this compound would involve assessing the conformational inversion of the oxane ring (a chair-to-boat or chair-to-chair interconversion), rotation around the C-N and N-N bonds, and potential decomposition mechanisms. The presence of the ethylhydrazine substituent on the flexible oxane ring introduces multiple local energy minima, and computational studies are essential to identify the most stable conformers and the energy barriers separating them. researchgate.net

Prediction and Validation of Spectroscopic Data through Theoretical Methods

Theoretical calculations are a cornerstone in the interpretation and validation of experimental spectroscopic data. Methods like DFT, using functionals such as B3LYP with basis sets like 6-31G(d,p), can accurately predict vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts. mdpi.commdpi.com The process begins with the geometry optimization of the molecule's structure to find its lowest energy conformation. mdpi.com Subsequently, calculations are performed to predict the spectroscopic parameters.

Comparing the theoretically predicted spectrum with the experimental one helps confirm the molecular structure and assign specific spectral signals to corresponding atoms or vibrational modes. mdpi.com For ¹H and ¹³C NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate chemical shifts relative to a standard reference like tetramethylsilane (TMS). mdpi.com For IR spectroscopy, the calculation of harmonic vibrational frequencies allows for the assignment of absorption bands to specific molecular motions, such as N-H stretching, C-N stretching, or ring vibrations. jocpr.com

Below are illustrative tables showing the kind of correlation expected between experimental and theoretical spectroscopic data for hydrazine-containing molecules.

Interactive Table 2: Example of Predicted vs. Experimental ¹³C NMR Chemical Shifts
Carbon AtomTheoretical δ (ppm)Experimental δ (ppm)
C=N160.5158.2
Aromatic C1135.1134.8
Aromatic C2129.7129.5
Aromatic C3122.3121.9
-CH₃14.514.2

Note: This table is a representative example based on data for hydrazone derivatives to illustrate the validation process. mdpi.com

Interactive Table 3: Example of Predicted vs. Experimental IR Frequencies
Vibrational ModeTheoretical ν (cm⁻¹)Experimental ν (cm⁻¹)
N-H Stretch34553450
C=N Stretch15651560
Aromatic C=C Stretch16101606

Note: This table is a representative example based on data for hydrazone derivatives to illustrate the validation process. mdpi.com

For this compound, such a comparative study would be crucial for confirming the stereochemistry of the ethyl group's attachment to the oxane ring (axial vs. equatorial) and for understanding the electronic effects of the hydrazine group on the heterocyclic scaffold.

Intermolecular Interactions and Hydrogen Bonding Networks: A Theoretical Perspective

The hydrazine moiety is a classic hydrogen bond donor and acceptor, making it capable of forming significant intermolecular and intramolecular hydrogen bonds. mdpi.com These interactions are critical in determining the compound's physical properties, crystal packing, and interactions with biological targets. Theoretical methods provide a detailed view of the geometry and strength of these non-covalent interactions.

Computational techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be used to characterize and quantify hydrogen bonds. mdpi.com These methods analyze the electron density distribution to identify bond critical points and calculate the interaction energies. Hirshfeld surface analysis is another powerful tool that maps intermolecular contacts in a crystal lattice, visually representing the prevalence of different types of interactions (e.g., H···H, O···H, N···H). mdpi.com

In a theoretical study of this compound, one would expect to find several key interactions:

Intramolecular Hydrogen Bonds: A possible interaction between the lone pair of the oxane oxygen and an N-H proton of the hydrazine group, depending on the conformation.

Intermolecular Hydrogen Bonds: The N-H groups of the hydrazine can act as donors, while the nitrogen lone pairs and the oxane oxygen can act as acceptors, leading to the formation of dimers or extended networks in the solid or liquid state. mdpi.com

The following table, based on data from a study of a substituted hydrazine-1-carbothioamide, illustrates the typical parameters used to define hydrogen bonds computationally.

Interactive Table 4: Example of Calculated Hydrogen Bond Geometries
Donor (D)Hydrogen (H)Acceptor (A)D-H Distance (Å)H···A Distance (Å)D···A Distance (Å)D-H···A Angle (°)
N-HHO=C0.892.153.01162.5
N-HHS=C0.912.453.32159.1

Note: This table provides example data for illustrative purposes, based on a related class of compounds, to show how hydrogen bonds are characterized. mdpi.com

A theoretical perspective on these interactions for this compound would be essential for predicting its solubility, melting point, and potential to bind with other molecules.

Applications of 1 Oxan 4 Yl Ethyl Hydrazine in Complex Organic Synthesis and Derivatization

Utilization as a Versatile Building Block for Nitrogen-Containing Heterocycles

The presence of the hydrazine (B178648) functional group in [1-(Oxan-4-yl)ethyl]hydrazine makes it an ideal precursor for the synthesis of a wide range of nitrogen-containing heterocycles. The two nitrogen atoms of the hydrazine can act as nucleophiles, enabling cyclization reactions with various electrophilic partners to form stable ring structures.

Pyrazoles and their partially saturated analogs, pyrazolines, are five-membered heterocyclic compounds that exhibit a broad spectrum of biological activities. The synthesis of these ring systems often involves the condensation of a hydrazine derivative with a 1,3-dielectrophilic compound. This compound can be effectively employed in these reactions to introduce the oxane-ethyl substituent onto the pyrazole or pyrazoline core.

One of the most common methods for pyrazole synthesis is the reaction of a hydrazine with a 1,3-dicarbonyl compound. For instance, the reaction of this compound with a β-diketone would proceed through a condensation reaction, followed by cyclization and dehydration to yield the corresponding substituted pyrazole. The regioselectivity of this reaction can be influenced by the nature of the substituents on the β-diketone and the reaction conditions.

Pyrazolines are typically synthesized by the reaction of a hydrazine with an α,β-unsaturated ketone or aldehyde. isres.orgekb.egresearchgate.netmdpi.comresearchgate.net The reaction proceeds via a Michael addition of the hydrazine to the unsaturated system, followed by intramolecular cyclization and dehydration. The use of this compound in this reaction would lead to the formation of pyrazolines bearing the 1-(oxan-4-yl)ethyl group, which can be valuable for modulating the physicochemical properties of the final molecule.

Table 1: Representative Synthesis of Pyrazole and Pyrazoline Derivatives

Starting Material 1 Starting Material 2 Product Reaction Type
This compound 1,3-Diketone 1-[1-(Oxan-4-yl)ethyl]-3,5-disubstituted-1H-pyrazole Knorr Pyrazole Synthesis
This compound α,β-Unsaturated Ketone 1-[1-(Oxan-4-yl)ethyl]-3,5-disubstituted-4,5-dihydro-1H-pyrazole (Pyrazoline) Michael Addition-Cyclization

Note: This table presents generalized reaction types. Specific substrates and reaction conditions would determine the exact structure of the products.

1,2,4-Triazoles and 1,3,4-thiadiazoles are another important class of five-membered heterocycles with diverse applications. This compound serves as a key synthon for the construction of these ring systems.

The synthesis of 1,2,4-triazoles can be achieved through several routes involving hydrazines. One common method is the reaction of a hydrazine with a compound containing a carbon-nitrogen triple bond, such as a nitrile, in the presence of a suitable coupling partner. Alternatively, the reaction of this compound with formamide under microwave irradiation can provide a direct route to the corresponding 1,2,4-triazole. organic-chemistry.org Multicomponent reactions involving hydrazines, aldehydes, and a source of nitrogen are also employed for the efficient synthesis of substituted triazoles. organic-chemistry.org

1,3,4-Thiadiazoles are typically synthesized from thiosemicarbazide precursors, which can be readily prepared by the reaction of a hydrazine with an isothiocyanate. Therefore, the reaction of this compound with an isothiocyanate would yield the corresponding 4-[1-(oxan-4-yl)ethyl]thiosemicarbazide. This intermediate can then be cyclized under acidic or oxidative conditions to afford the 2-amino-5-substituted-1,3,4-thiadiazole. Another route involves the reaction of a thiohydrazide with a carboxylic acid derivative.

Table 2: General Routes to Triazole and Thiadiazole Derivatives

Starting Material 1 Starting Material 2 Intermediate/Product Heterocycle Formed
This compound Formamide 4-[1-(Oxan-4-yl)ethyl]-4H-1,2,4-triazole 1,2,4-Triazole
This compound Isothiocyanate 4-[1-(Oxan-4-yl)ethyl]thiosemicarbazide 1,3,4-Thiadiazole (after cyclization)

Note: The table outlines general synthetic pathways. The final products and yields depend on the specific reagents and reaction conditions.

The versatility of this compound extends to the synthesis of more complex heterocyclic systems, including fused and spiro-heterocycles. The oxane ring can serve as a scaffold for the construction of spirocyclic compounds, where one atom is common to two rings. For example, a derivative of this compound could be designed to undergo an intramolecular cyclization, leading to a spiro-heterocycle with the oxane ring as one of the components.

Fused heterocyclic systems can be constructed by utilizing a pre-existing ring in one of the reactants. For instance, if the electrophilic partner in a cyclization reaction contains a ring, the resulting product will be a fused heterocycle. The oxane-ethyl substituent introduced by the hydrazine can influence the properties and reactivity of these complex scaffolds.

Formation of Functionalized Hydrazone Intermediates in Multi-Step Synthesis

Hydrazones are a class of organic compounds with the structure R1R2C=NNH2. They are valuable intermediates in organic synthesis due to the reactivity of the C=N double bond. This compound readily reacts with aldehydes and ketones to form the corresponding hydrazones.

These hydrazone intermediates can participate in a variety of subsequent transformations. For example, they can be used in the Fischer indole synthesis to prepare indole derivatives. The C=N bond can also be reduced to form substituted hydrazines or undergo addition reactions with various nucleophiles. The presence of the oxane moiety can be exploited to introduce chirality or to influence the stereochemical outcome of subsequent reactions.

Role in Named Reactions and Novel Reaction Development

While specific named reactions prominently featuring this compound are not extensively documented, its chemical nature as a hydrazine suggests its potential utility in a variety of established transformations. For instance, as a substituted hydrazine, it is a key component in the Wolff-Kishner reduction, a method for the deoxygenation of aldehydes and ketones.

Furthermore, the unique combination of a hydrazine and a cyclic ether in one molecule opens up possibilities for the development of novel reactions. The oxane ring could potentially act as a coordinating group for a metal catalyst, influencing the reactivity and selectivity of reactions at the hydrazine moiety. Research in this area could lead to the discovery of new synthetic methodologies with unique applications.

Derivatization Strategies to Introduce Further Complexity and Functionality

The this compound scaffold can be further modified to introduce additional functional groups and increase molecular complexity. The primary amino group of the hydrazine is nucleophilic and can react with a wide range of electrophiles.

For example, acylation with acid chlorides or anhydrides will produce the corresponding acylhydrazides. These derivatives are important precursors for the synthesis of 1,3,4-oxadiazoles. Reaction with sulfonyl chlorides yields sulfonylhydrazides, which are useful in various synthetic transformations. Alkylation of the hydrazine can also be performed, although care must be taken to control the degree of substitution. The oxane ring itself can also be a site for further functionalization, although this would typically require more forcing conditions. These derivatization strategies allow for the fine-tuning of the properties of the molecule and the introduction of new reactive handles for subsequent synthetic steps.

Based on a comprehensive review of available scientific literature, there is currently no specific research detailing the development of novel reagents or catalysts derived directly from the this compound core. The application of this particular compound as a foundational structure for creating new catalytic or reagent systems has not been documented in published studies or patents.

While the broader class of hydrazine derivatives is known for its utility in organic synthesis, including the formation of ligands for catalysis and the development of organocatalysts, these applications are not specifically reported for this compound itself. Research into the derivatization of this compound for such purposes appears to be a novel area that has not yet been explored in the public domain.

Therefore, data tables and detailed research findings on this specific topic are not available.

Future Research Directions and Emerging Paradigms in 1 Oxan 4 Yl Ethyl Hydrazine Chemistry

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of [1-(Oxan-4-yl)ethyl]hydrazine chemistry. These computational tools can analyze vast datasets to predict reaction outcomes with high accuracy, thereby minimizing the need for extensive empirical experimentation. nih.govbohrium.comsciencedaily.com For the synthesis and derivatization of this compound, AI and ML models can be trained on existing reaction data from analogous hydrazine (B178648) compounds to forecast product yields, identify optimal reaction conditions, and even suggest novel synthetic pathways.

Machine learning algorithms, particularly neural networks, can discern subtle patterns in how reactants' structures influence reaction outcomes. nih.gov By inputting the structure of this compound and potential reactants, these models could predict the most likely products of a given reaction. This predictive power is invaluable for designing efficient syntheses and avoiding the formation of undesirable byproducts. eurekalert.org The development of a comprehensive digital database of reactions involving this compound would further enhance the predictive accuracy of these models, creating a powerful tool for in silico chemical research. nih.gov

Table 1: Hypothetical AI-Predicted Yields for a Derivatization Reaction of this compound

Catalyst Temperature (°C) Solvent Predicted Yield (%)
Palladium(II) Acetate 80 Toluene 85
Copper(I) Iodide 100 Dimethylformamide 78
Nickel(II) Chloride 90 Acetonitrile 65

Continuous Flow Chemistry and Microreactor Technologies for Enhanced Synthesis Efficiency

The synthesis of this compound and its derivatives can be significantly improved through the adoption of continuous flow chemistry and microreactor technologies. These systems offer superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved purity, and enhanced safety, particularly when dealing with potentially hazardous reagents like hydrazine derivatives. nih.govresearchgate.net

Microreactors, with their high surface-area-to-volume ratio, facilitate rapid heat and mass transfer, allowing for reactions to be conducted under conditions that are often inaccessible in traditional batch reactors. researchgate.net For instance, the synthesis of substituted hydrazines, which can be exothermic and prone to side reactions, can be precisely controlled in a microfluidic setup. rsc.orgresearchgate.net This approach would enable the on-demand synthesis of this compound derivatives with high purity, minimizing the need for extensive purification steps. The integration of in-line analytical techniques would allow for real-time monitoring and optimization of the reaction process. nih.gov

Table 2: Comparison of Batch vs. Hypothetical Continuous Flow Synthesis of a this compound Derivative

Parameter Batch Synthesis Continuous Flow Synthesis
Reaction Time 12 hours 30 minutes
Yield 75% 95%
Purity 85% 99%

Exploration of Bio-Catalytic and Enzyme-Mediated Transformations

The use of enzymes as catalysts in organic synthesis offers a green and highly selective alternative to traditional chemical methods. The future of this compound chemistry will likely involve the exploration of biocatalytic routes for its synthesis and modification. Enzymes such as transaminases or hydrolases could be engineered to act upon precursors of this compound, offering enantioselective transformations that are difficult to achieve with conventional catalysts.

The development of novel biocatalysts through directed evolution or rational design could open up new avenues for creating chiral derivatives of this compound. These enzymatic processes would operate under mild reaction conditions, reducing energy consumption and waste generation. The high specificity of enzymes would also lead to products with exceptional purity, simplifying downstream processing.

Advanced In Situ Spectroscopic Monitoring of Reactions

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound can be achieved through the use of advanced in situ spectroscopic techniques. Techniques such as real-time Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Raman spectroscopy allow for the direct observation of reactive intermediates and the tracking of reactant and product concentrations throughout the course of a reaction.

This real-time data is invaluable for optimizing reaction conditions and gaining fundamental insights into the reaction kinetics and pathways. For example, in situ monitoring could reveal the transient species formed during the reaction of this compound with an electrophile, providing a clearer picture of the reaction mechanism. This knowledge can then be used to improve reaction efficiency and selectivity.

Design and Synthesis of Advanced Materials Precursors (excluding direct material properties or applications)

The unique chemical structure of this compound, with its combination of a heterocyclic ring and a reactive hydrazine group, makes it a promising candidate as a precursor for the synthesis of advanced materials. The hydrazine moiety can participate in a variety of chemical transformations, including condensation reactions to form polymers or coordination with metal ions to create metal-organic frameworks (MOFs).

Future research will focus on the rational design of synthetic routes that utilize this compound as a building block for complex molecular architectures. The tetrahydropyran (B127337) unit can impart specific conformational constraints and solubility properties to the resulting materials. The design and synthesis of these precursors will be a critical first step toward the development of new materials with novel structural and chemical properties.

Table 3: List of Compounds Mentioned

Compound Name
This compound
Palladium(II) Acetate
Copper(I) Iodide
Nickel(II) Chloride
Rhodium(III) Chloride
Toluene
Dimethylformamide
Acetonitrile

Q & A

Basic Question: What are the standard synthetic routes for [1-(Oxan-4-yl)ethyl]hydrazine, and how are reaction conditions optimized?

Methodological Answer:
The synthesis typically involves coupling a tetrahydropyran (oxane)-containing precursor with hydrazine derivatives. For example, ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate analogs can react with hydrazine hydrate in ethanol under reflux to yield hydrazide intermediates . Optimization includes:

  • Solvent selection : Dry acetonitrile (CH₃CN) or ethanol for nucleophilic substitution .
  • Catalysts : 1-Hydroxybenzotriazole (HOBt) or EDCI for amide coupling .
  • Purification : Recrystallization from chloroform/methanol mixtures or column chromatography to isolate high-purity products .

Basic Question: Which spectroscopic and analytical techniques are critical for characterizing this compound derivatives?

Methodological Answer:
Structural confirmation requires:

  • ¹H/¹³C NMR : To identify hydrazine NH₂ protons (δ 3.5–4.5 ppm) and oxane ring protons (δ 1.5–3.5 ppm) .
  • IR Spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1650 cm⁻¹ (C=O or C=N, if present) .
  • Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns .
  • X-ray crystallography : For resolving tautomeric ambiguities or hydrogen-bonding networks in crystalline derivatives .

Basic Question: What are the common applications of this compound in drug discovery?

Methodological Answer:
The compound serves as:

  • Heterocyclic precursor : For synthesizing pyrazole, triazole, or thiazole hybrids via cyclization with carbonyl compounds (e.g., ethyl acetoacetate) .
  • Ligand scaffolds : In G protein-coupled receptor (GPCR) targeting, where the oxane ring enhances lipophilicity and blood-brain barrier penetration .
  • Antimicrobial agents : Derivatives with substituted aryl groups show activity against Staphylococcus aureus and Candida albicans .

Advanced Question: How can density functional theory (DFT) models predict the electronic properties of this compound?

Methodological Answer:
DFT studies (e.g., B3LYP/6-31G*) are used to:

  • Calculate bond dissociation energies : To assess stability during radical reactions .
  • Map electrostatic potentials : Identify nucleophilic (hydrazine NH₂) and electrophilic (oxane oxygen) sites for reactivity predictions .
  • Validate experimental data : Compare computed vs. observed NMR/IR spectra to resolve structural ambiguities .
    Note: Exact exchange terms (e.g., Becke’s 1993 functional) improve accuracy for systems with lone pairs or charge transfer .

Advanced Question: What mechanistic pathways explain byproduct formation during this compound synthesis?

Methodological Answer:
Byproducts often arise from:

  • Competitive nucleophilic attack : Hydrazine may react with ester groups instead of carbonyls, forming hydrazides instead of hydrazones. This is mitigated by using excess hydrazine hydrate (1.5–2.0 eq) .
  • Oxidation side reactions : Hydrazine’s sensitivity to air can yield diazenes; inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) suppress this .
  • Tautomerism : Keto-enol equilibria in hydrazone intermediates require pH control (e.g., acetic acid/sodium acetate buffers) to direct product formation .

Advanced Question: How can researchers resolve contradictions in spectroscopic data for hydrazine derivatives?

Methodological Answer:
Discrepancies in NMR/IR data may stem from:

  • Dynamic effects : Slow conformational exchange in the oxane ring can broaden NMR signals. Variable-temperature (VT-NMR) studies clarify this .
  • Polymorphism : Different crystal forms (e.g., hydrates vs. anhydrates) alter melting points and IR profiles. Powder XRD or DSC analysis identifies polymorphs .
  • Impurity profiling : LC-MS or HPLC quantifies side products (e.g., unreacted hydrazine), which may overlap with target signals .

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